![molecular formula C11H11ClN2S B6149012 4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 1019383-87-9](/img/no-structure.png)
4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 1019383-87-9 . It has a molecular weight of 238.74 .
Synthesis Analysis
The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a cyclopropyl group in position 2 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The InChI code for this compound is1S/C11H11ClN2S/c1-5-6(2)15-11-8(5)9(12)13-10(14-11)7-3-4-7/h7H,3-4H2,1-2H3
. This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is slightly soluble in water . It is stored in a cool, dry place in tightly closed containers, away from oxidizing agents .Mechanism of Action
While the specific mechanism of action for this compound is not provided, it has been tested in vitro against several human cancer cell lines . It was found that certain derivatives of this compound were active towards MCF7 cells . The molecular docking study showed promising binding affinities of these compounds against Bcl2 anti-apoptotic protein .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine involves the cyclization of a suitable precursor molecule containing a cyclopropyl group and a thieno[2,3-d]pyrimidine ring system. The chloro and methyl groups are introduced through appropriate functionalization reactions.", "Starting Materials": [ "2-cyclopropyl-4,5-dimethylthiophene-3-carboxylic acid", "thiourea", "phosphorus oxychloride", "sodium hydroxide", "methyl iodide", "sodium hydride", "chlorine" ], "Reaction": [ "Conversion of 2-cyclopropyl-4,5-dimethylthiophene-3-carboxylic acid to 2-cyclopropyl-4,5-dimethylthiophene-3-carboxamide by reaction with thiourea in the presence of phosphorus oxychloride", "Cyclization of 2-cyclopropyl-4,5-dimethylthiophene-3-carboxamide with sodium hydroxide to form 4-chloro-2-cyclopropylthieno[2,3-d]pyrimidine", "Methylation of 4-chloro-2-cyclopropylthieno[2,3-d]pyrimidine with methyl iodide and sodium hydride to introduce the methyl groups at positions 5 and 6", "Chlorination of the methylated product with chlorine to introduce the chloro group at position 4" ] } | |
CAS RN |
1019383-87-9 |
Product Name |
4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine |
Molecular Formula |
C11H11ClN2S |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.